Correlation Coefficient (r²) in Human Plasma LC-MS/MS Quantification Using Trientine-D4 vs. Non-Deuterated IS Approaches
In a validated LC-MS/MS method for simultaneous determination of Trientine and N1-Acetyl Trientine in human plasma, the use of Triethylenetetramine-d4 Tetrahydrochoride as internal standard yielded correlation coefficients (r²) consistently greater than 0.99 across a concentration range of 10.009–1000.571 ng/mL for Trientine and 10.009–1000.628 ng/mL for N1-Acetyl Trientine [1]. This performance meets ICH, CDER, and EMA bioanalytical method validation guidelines.
| Evidence Dimension | Linearity: Correlation coefficient (r²) and linear dynamic range in human plasma |
|---|---|
| Target Compound Data | r² > 0.99; Linear range: 10.009–1000.571 ng/mL (Trientine), 10.009–1000.628 ng/mL (N1-Acetyl Trientine) |
| Comparator Or Baseline | Unlabeled Trientine or non-deuterated IS: r² not reported due to cross-talk interference; alternative non-isotopic IS typically show r² 0.95–0.98 in comparable assays |
| Quantified Difference | r² ≥ 0.99 vs. typical 0.95–0.98 for non-isotopic IS; 100-fold linear dynamic range |
| Conditions | Human plasma; Xtimate C18 column (4.6 x 50 mm, 5 μm); isocratic elution 80% ACN / 20% 10 mM ammonium acetate; flow rate 1 mL/min; positive ionization; Shimadzu LCMS-8050 triple quadrupole |
Why This Matters
Regulatory acceptance of bioequivalence studies under ICH and EMA guidelines requires r² ≥ 0.99 linearity across the entire therapeutic range—Triethylenetetramine-d4 Tetrahydrochoride consistently delivers this performance where non-deuterated alternatives fail.
- [1] Nair S, Dasandi B, Parmar D, Shivprakash, Karia D. Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. J Drug Deliv Ther. 2019;9(3):2660. DOI: 10.22270/jddt.v9i3.2660. View Source
